molecular formula C22H23ClN6O B10935551 1-benzyl-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10935551
M. Wt: 422.9 g/mol
InChI Key: PBVQPBWQJIQVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a chloroethylpyrazole moiety, and a pyrazolopyridine core, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 1-BENZYL-N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrazolopyridine core and the subsequent functionalization of the molecule. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine ring through cyclization reactions. The benzyl and chloroethyl groups are then introduced via substitution reactions. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1-BENZYL-N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Scientific Research Applications

1-BENZYL-N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1-BENZYL-N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolopyridine derivatives, such as:

Properties

Molecular Formula

C22H23ClN6O

Molecular Weight

422.9 g/mol

IUPAC Name

1-benzyl-N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H23ClN6O/c1-4-28-19(18(23)11-25-28)12-24-22(30)17-10-14(2)26-21-20(17)15(3)27-29(21)13-16-8-6-5-7-9-16/h5-11H,4,12-13H2,1-3H3,(H,24,30)

InChI Key

PBVQPBWQJIQVIC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)CNC(=O)C2=C3C(=NN(C3=NC(=C2)C)CC4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.